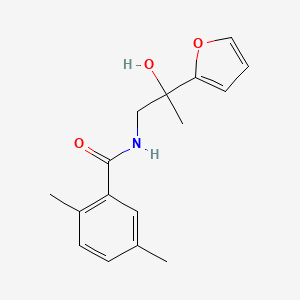

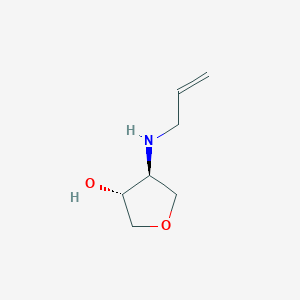

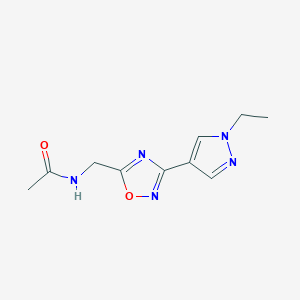

Rel-(3R,4S)-4-(allylamino)tetrahydrofuran-3-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Rel-(3R,4S)-4-(allylamino)tetrahydrofuran-3-ol, also known as Raltegravir, is an antiretroviral drug that is used to treat HIV-1 infections. It belongs to the class of integrase inhibitors, which work by blocking the integration of viral DNA into the host cell's DNA. Raltegravir was first approved by the US FDA in 2007 and has since become an important component of HIV treatment regimens.

Applications De Recherche Scientifique

Electrophile-Induced Cyclizations

Silyl-substituted 4-alken-1-ols, including structures similar to Rel-(3R,4S)-4-(allylamino)tetrahydrofuran-3-ol, cyclize in the presence of electrophilic reagents to give substituted tetrahydrofurans. The silyl group's position and nature significantly influence the efficiency and stereocontrol of the cyclization process, favoring the formation of trans isomers or exerting a high degree of stereocontrol for 2,3-trans-disubstituted tetrahydrofurans (Adiwidjaja et al., 1995).

Ligand for Asymmetric Hydrogenation

A chiral bisphosphine derived from tartaric acid esters, structurally related to this compound, was synthesized and applied in asymmetric hydrogenation of acrylic acids using rhodium(I) complexes, achieving high enantiomeric excesses. This demonstrates the compound's potential application in stereoselective synthesis processes (Terfort, 1992).

Synthesis of N-Benzoyl-3-Alkylamino-3-phenylalanine Amides

The reductive ring cleavage of certain pyrazolidinones, similar in structure to this compound, with Raney-nickel alloy, leads to the synthesis of N-benzoyl-3-alkylamino-3-phenylalanine amides, showcasing the compound's relevance in the synthesis of complex amino acid derivatives (Zupančič et al., 1999).

Synthesis of Tetrahydrofuran Precursors

The exploitation of a multienzymatic stereoselective cascade process for synthesizing enantiopure 2-methyl-3-substituted tetrahydrofurans, precursors for biologically active compounds, demonstrates the compound's utility in creating synthons for drugs, flavors, and agrochemicals through environmentally friendly processes (Brenna et al., 2017).

Synthesis and Application in Natural Product Analogs

The compound has been used in stereoselective intramolecular allylation processes for the synthesis of natural product analogs, such as in the confirmation of the relative stereochemistry of natural products like aureonitol, demonstrating its application in the total synthesis and structural elucidation of complex organic molecules (Jervis & Cox, 2008).

Propriétés

IUPAC Name |

(3R,4S)-4-(prop-2-enylamino)oxolan-3-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c1-2-3-8-6-4-10-5-7(6)9/h2,6-9H,1,3-5H2/t6-,7-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGEVLRDHTNLKIB-BQBZGAKWSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC1COCC1O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CCN[C@H]1COC[C@@H]1O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4-((4-Fluorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B2815948.png)

![N-(1-cyano-1-methylethyl)-5-[2-(trifluoromethyl)phenyl]-1,2-oxazole-3-carboxamide](/img/structure/B2815956.png)

![N-[4-(methoxymethyl)-2-oxo-1H-quinolin-7-yl]-4-pyrrol-1-ylbenzamide](/img/structure/B2815957.png)

![(E)-3-thiophen-2-yl-N-[5-[[(E)-3-thiophen-2-ylprop-2-enoyl]amino]naphthalen-1-yl]prop-2-enamide](/img/structure/B2815960.png)

![(2E)-3-[3-(azepan-1-ylsulfonyl)-4-methoxyphenyl]prop-2-enoic acid](/img/structure/B2815962.png)

![5-bromo-3-({4-[1-(hydroxyimino)ethyl]phenyl}imino)-2,3-dihydro-1H-indol-2-one](/img/structure/B2815965.png)

![3-(4-(2-chlorophenyl)piperazine-1-carbonyl)-3,4-dihydropyrimido[2,1-b][1,3]thiazin-6(2H)-one](/img/structure/B2815966.png)

![N-[(1,2-dimethylindol-5-yl)methyl]thiophene-2-carboxamide](/img/structure/B2815967.png)

![5-((2-(2-methoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2815968.png)

![N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-3,4-dihydro-2H-chromene-3-carboxamide](/img/structure/B2815969.png)